molecular formula C14H20N4O B1459827 N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide CAS No. 1629584-89-9

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide

Cat. No. B1459827
CAS RN: 1629584-89-9
M. Wt: 260.33 g/mol
InChI Key: YUBPMZNUZHIOBP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide is a research chemical with the CAS number 1629584-89-9 . It has a molecular formula of C14H20N4O and a molecular weight of 260.33 g/mol . The compound is used for a variety of research applications .


Molecular Structure Analysis

The molecular structure of N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide consists of a piperazine ring attached to a phenyl ring, which is further connected to an acrylamide group . The Smiles notation for the compound is CN1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C=C .


Physical And Chemical Properties Analysis

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide has a molecular weight of 260.33 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.

Scientific Research Applications

Antibacterial and Antifungal Activities

This compound has been studied for its potential in creating novel Mannich bases with significant antibacterial and antifungal properties. The synthesis involves the reaction of the compound with aldehydes or ketones and ammonia or primary or secondary amines, leading to β-aminocarbonyl compounds, which are known for their pharmacological activities .

Anti-inflammatory Applications

A derivative of this compound has shown promising anti-inflammatory effects. In a study, it reduced oedema formation and cell migration, decreased myeloperoxidase enzyme activity, and lowered levels of pro-inflammatory cytokines IL-1β and TNF-α in animal models .

Cancer Therapeutics

The structure of N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide is similar to that of compounds used in the treatment of leukemia, such as Imatinib, which inhibits the activity of tyrosine kinases. This suggests potential applications in designing cancer therapeutics .

Synthesis of Pyrazolo-pyrazine and Pyridine Derivatives

This compound is utilized in the synthesis of pyrazolo-pyrazine and pyridine derivatives, which are important in the development of new pharmaceuticals and materials science .

Preparation of Uniform Ag Nanoparticles

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide serves as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which are less than 10 nm in size. These nanoparticles have applications in electronics, catalysis, and as antimicrobial agents .

Development of β-Aminoalcohols

The Mannich reaction involving this compound is significant for the development of β-aminoalcohols. These compounds have considerable pharmacological activity and are used in the synthesis of various therapeutic agents .

properties

IUPAC Name

N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-3-14(19)16-12-10-11(15)4-5-13(12)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9,15H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBPMZNUZHIOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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